molecular formula C11H9NO3S2 B2956760 2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde CAS No. 478032-33-6

2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2956760
CAS No.: 478032-33-6
M. Wt: 267.32
InChI Key: ZBOHHWZBDWUKDA-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde is a high-purity chemical hybrid designed for pharmaceutical research and drug discovery, particularly in developing novel anticancer agents . This compound strategically integrates two privileged pharmacophores: a thiazole-5-carbaldehyde moiety and an aryl sulfonyl group. The thiazole ring is a cornerstone in medicinal chemistry, featured in more than 18 FDA-approved drugs, and is known for its excellent pharmacological properties and versatility in interactions with biological targets . Molecules containing the thiazole-5-carbaldehyde scaffold have been identified as key intermediates in the synthesis of compounds evaluated for their antitumor activity . Furthermore, incorporating a sulfonyl group into thiazole-based structures is a recognized strategy for developing anticancer agents, as these hybrids are associated with minimal side effects and show promising indicators for managing drug resistance . Researchers can utilize the aldehyde group of this compound as a versatile synthetic handle for further derivatization, such as forming carboxamide derivatives via condensation reactions with various amines, enabling the construction of more complex libraries for biological screening . This makes this compound a valuable building block for medicinal chemists working to create new therapeutic candidates for conditions like leukemia, and cancers of the central nervous system, kidneys, and breast . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-8-2-4-10(5-3-8)17(14,15)11-12-6-9(7-13)16-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOHHWZBDWUKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring, which is notable for its diverse biological activities. This compound combines a sulfonyl group with a para-methylphenyl moiety and an aldehyde functional group, contributing to its reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C11H11N1O2S2
  • Molecular Weight : Approximately 267.32 g/mol

The structural uniqueness of this compound may enhance its solubility and reactivity compared to other thiazole derivatives, potentially leading to unique interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against various strains of bacteria and fungi. A study demonstrated that derivatives of thiazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.03 μM to 25 μM against Mycobacterium tuberculosis and other pathogens .

Antitumor Activity

Thiazole-based compounds have been extensively studied for their anticancer properties. In vitro assays have shown that derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, some thiazole derivatives displayed IC50 values below 10 µg/mL against these cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity.

CompoundCell LineIC50 (µg/mL)
Compound 9HepG21.61 ± 1.92
Compound 10A5491.98 ± 1.22

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific proteins or enzymes. For example, structural activity relationship (SAR) studies suggest that modifications at particular positions on the thiazole ring can significantly influence binding affinity and biological efficacy. Molecular dynamics simulations have indicated that certain compounds interact primarily through hydrophobic contacts with target proteins .

Study on Antitubercular Activity

In a study examining the antitubercular potential of thiazole derivatives, researchers found that specific modifications led to enhanced activity against Mycobacterium tuberculosis strains. The study highlighted that compounds with thiazole scaffolds showed promising results in inhibiting both replicating and non-replicating bacterial strains .

Anticancer Research

Another investigation focused on the anticancer properties of novel thiazole derivatives synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide. These compounds were tested against various cancer cell lines using MTT assays, revealing significant cytotoxic effects and highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H9NO3S2C_{11}H_{9}NO_{3}S_{2} and a molecular weight of approximately 267.32 g/mol. It features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, substituted with a sulfonyl group attached to a para-methylphenyl moiety and an aldehyde functional group at the 5-position of the thiazole ring. This structural arrangement contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific combination of the sulfonyl group and the thiazole ring system, which may enhance its solubility and reactivity compared to other similar compounds. This structural arrangement could lead to unique interactions with biological targets that are not observed in other thiazole derivatives.

Potential Applications

This compound has potential applications in pharmaceutical development as a building block. Interaction studies involving this compound could focus on assessing its viability as a therapeutic agent.
1,3-Thiazole is an important scaffold in heterocyclic chemistry and drug design and discovery . Derivatives of thiazoles have shown diverse biological activities .

Pharmaceutical Development

  • Building block in synthesizing more complex molecules.
  • Potential therapeutic agent.

Antimicrobial Research

  • Potential antitubercular agents .
  • Antibacterial activity .

Anticancer Research

  • Exhibits anticancer activity against various cell lines .

Other potential applications:

  • Xanthine oxidase inhibitors
  • Free radical scavengers

Analogues

Several compounds share structural similarities with this compound.

  • 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde Contains a chloro substituent, potentially leading to different reactivity patterns.
  • 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Features an imidazo-thiazole structure and may exhibit distinct biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Purity (if reported)
2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde C₁₂H₁₁NO₃S₂ Tosyl (2), Aldehyde (5) Sulfonyl, Aldehyde 281.35 Not reported
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde C₁₂H₇F₃NO₂S Trifluoromethylphenyl (2), Aldehyde (5) Trifluoromethyl, Aldehyde 271.26 95%
2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde C₁₁H₉NO₂S 3-Methoxyphenyl (2), Aldehyde (5) Methoxy, Aldehyde 219.26 Not reported
5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde C₆H₇NOS₂ Methylsulfanylmethyl (5), Aldehyde (2) Thioether, Aldehyde 173.25 Not reported

Key Findings:

Electronic Effects: The tosyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at the aldehyde position compared to the electron-donating methoxy group in 2-(3-methoxyphenyl)-thiazole-5-carbaldehyde .

Reactivity and Stability :

  • Sulfonyl-containing derivatives (e.g., the target compound) exhibit greater thermal and oxidative stability compared to thioether analogs like 5-[(methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde, which may undergo oxidation to sulfoxides or sulfones .

Biological Relevance :

  • Thiazole-5-carbaldehydes with aryl sulfonyl groups (e.g., the target compound) are precursors for Schiff base formation, a key step in synthesizing antimicrobial and anticancer agents. In contrast, trifluoromethyl-substituted analogs are explored for their enhanced metabolic stability in drug design .

Synthetic Utility :

  • The aldehyde group in these compounds facilitates condensation reactions, enabling the synthesis of imines, hydrazones, and heterocyclic fused systems. Tosyl-substituted derivatives are particularly valuable in palladium-catalyzed cross-coupling reactions due to the sulfonyl group’s directing effects .

Research Implications

The comparative analysis underscores the tunability of thiazole-5-carbaldehyde derivatives for diverse applications. For instance:

  • Medicinal Chemistry : Tosyl and trifluoromethyl analogs are prioritized for drug candidates requiring metabolic stability and target binding .
  • Material Science : Methoxy-substituted derivatives may serve as fluorescent probes due to their moderate polarity and electron-rich aromatic systems .

Further studies should explore the crystallographic and spectroscopic properties of these compounds to refine structure-activity relationships.

Q & A

Q. What are the optimized synthetic routes for 2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation (applied to thiazole precursors) or nucleophilic substitution of halogenated intermediates. For example:
  • Step 1 : Prepare 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction (using POCl₃ and DMF) .
  • Step 2 : Replace the chlorine atom with a 4-methylphenylsulfonyl group using K₂CO₃ as a base catalyst in anhydrous DMF .
  • Critical Parameters : Temperature (80–100°C), solvent polarity, and catalyst loading (e.g., 1.5 eq. K₂CO₃) significantly affect yield (reported 60–75%) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm sulfonyl (-SO₂-) and aldehyde (-CHO) groups (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent geometry, as demonstrated for analogous thiazole-carbaldehydes .
  • Elemental Analysis : Verify purity (>95%) and molecular formula (C₁₂H₁₁NO₃S₂) .
  • IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
  • First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational chemistry elucidate the reactivity of the sulfonyl and aldehyde moieties in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., aldehyde carbon as electrophile, sulfonyl group as electron-withdrawing) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .
  • Reactivity Indices : Calculate Fukui indices to identify sites prone to nucleophilic/electrophilic attacks .

Q. What strategies resolve contradictions in reported synthetic yields for similar thiazole-carbaldehydes?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (solvent, temperature, catalyst) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidation of sulfonyl groups) that reduce yield .
  • Cross-Validation : Compare methods from independent studies (e.g., Vilsmeier-Haack vs. nucleophilic routes) to assess reproducibility .

Q. How can the compound’s aldehyde group be functionalized for applications in coordination chemistry?

  • Methodological Answer :
  • Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux to form imine ligands for metal complexes .
  • Reduction : Use NaBH₄ to reduce the aldehyde to a hydroxymethyl group (-CH₂OH) for polymer tethering .
  • Click Chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives .

Q. What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to establish potency.
  • Selectivity Screening : Compare inhibition across enzyme isoforms to assess specificity .

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